N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative characterized by a tetrahydropyrimidine core with substituted aryl groups at positions 3 and 3. The 3-chlorophenyl and 3-methoxyphenyl substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-14-7-3-6-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-5-2-4-11(19)8-12/h2-10H,1H3,(H,20,25)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMOVXLVKMXKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 368.80 g/mol. The structural features include a tetrahydropyrimidine core with two aromatic substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O4 |
| Molecular Weight | 368.80 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. It induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting the cell cycle at the G1 phase.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis.
The proposed mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Binding : It has been suggested that the compound binds to receptors involved in cell signaling pathways that regulate apoptosis and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Melanoma Cells :
- Objective : To assess the selective cytotoxicity of the compound on melanoma cells.
- Results : The study found a 4-fold increase in cytotoxicity against melanoma cells compared to normal fibroblasts, suggesting potential for targeted therapy in melanoma treatment.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in significant tumor reduction without evident toxicity to normal tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of tetrahydropyrimidine carboxamides is highly dependent on substituent positioning and electronic properties. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group contrasts with 4-chlorophenyl in compound 3g (). Para-substitution in 3g enables stronger hydrogen bonding with Tyr 355 in COX-1 (bond length: 2.9 Å), while meta-substitution may alter binding pocket interactions .
- Methoxy Groups: The 3-methoxyphenyl group in the target compound vs. 3,4,5-trimethoxyphenyl in ’s analog highlights how additional methoxy groups increase molecular weight (431.87 vs.
Preparation Methods
Multicomponent Biginelli-Type Synthesis
Reaction Mechanism and Design
The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters (or β-keto amides), and urea/thiourea, serves as the foundational strategy for synthesizing tetrahydropyrimidine derivatives. For the target compound, the reaction involves:
- 3-Methoxybenzaldehyde as the aromatic aldehyde.
- N-(3-Chlorophenyl)-3-oxobutanamide as the β-keto amide precursor.
- Urea as the cyclizing agent.
The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto amide and subsequent cyclodehydration to form the tetrahydropyrimidine core.
Catalytic Systems and Optimization
Two catalytic approaches are prominent:
Diisopropylethylammonium Acetate (DIPEAc) Promotion
DIPEAc, a room-temperature ionic liquid, facilitates the reaction under mild conditions. The protocol involves:
- Dissolving 3-methoxybenzaldehyde (3 mmol), N-(3-chlorophenyl)-3-oxobutanamide (3 mmol), and urea (3 mmol) in DIPEAc (3 mmol).
- Stirring at 60°C for 4–6 hours.
- Cooling, precipitating with ice-water, and recrystallizing from ethanol.
Hydrochloric Acid-Mediated Microwave Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:
- Mixing the same reagents with 2% HCl (catalytic).
- Irradiating at 220 W for 10–12 minutes.
- Isolating the product via ice-water quenching and ethanol recrystallization.
Comparative Analysis of Methods
The microwave method offers superior efficiency, while DIPEAc ensures milder conditions suitable for acid-sensitive substrates.
Structural Elucidation and Spectral Validation
Infrared Spectroscopy (IR)
Key absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
Alternative Synthetic Pathways
Stepwise Ring Assembly
For substrates incompatible with one-pot methods:
- Synthesis of 5-Carboxamide Intermediate :
- React 3-methoxyphenylacetic acid with 3-chloroaniline via EDCl/HOBt coupling.
- Cyclization with Urea :
Yield : 60–65% (lower than one-pot methods).
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Environmental Impact
- HCl-mediated methods generate acidic waste, necessitating neutralization.
- DIPEAc’s reusability aligns with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
